3-Bromo-4-nitrobenzonitrile: A Strategic Pivot Scaffold in Medicinal Chemistry
3-Bromo-4-nitrobenzonitrile: A Strategic Pivot Scaffold in Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-nitrobenzonitrile , structured for researchers in organic synthesis and drug discovery.
Executive Summary
3-Bromo-4-nitrobenzonitrile (CAS: 102000-73-7) is a trisubstituted benzene derivative characterized by three orthogonal functional groups: a nitrile (cyano), a bromine, and a nitro group.[1][2] This specific substitution pattern renders it a "pivot scaffold" in diversity-oriented synthesis (DOS). The bromine atom serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group activates the ring for nucleophilic aromatic substitution (
Physicochemical Profile
The compound typically presents as a pale yellow to off-white crystalline solid. Its solubility profile favors polar organic solvents, making it compatible with standard cross-coupling conditions.
| Property | Value | Note |
| CAS Number | 102000-73-7 | Distinct from isomer 4-bromo-3-nitrobenzonitrile (CAS 89642-49-9) |
| Molecular Formula | ||
| Molecular Weight | 227.02 g/mol | |
| Melting Point | 104–105 °C | Sharp melting range indicates high crystallinity |
| Boiling Point | ~300 °C (Predicted) | High thermal stability |
| Density | 1.8 ± 0.1 g/cm³ | |
| Solubility | DMSO, DMF, THF, EtOAc | Poorly soluble in water |
| Electronic Character | Highly Electron-Deficient | Activated for |
Synthetic Routes & Manufacturing
The synthesis of 3-bromo-4-nitrobenzonitrile is governed by the directing effects of the substituents. The most reliable industrial route leverages the meta-directing nature of both the nitro and cyano groups.
Primary Route: Bromination of 4-Nitrobenzonitrile
This pathway ensures high regioselectivity because the position meta to both the nitro (EWG) and cyano (EWG) groups is the least deactivated position available for electrophilic attack.
-
Starting Material: 4-Nitrobenzonitrile.
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS). -
Catalyst: Lewis acid (e.g.,
or ) or strong acid ( ). -
Mechanism: Electrophilic Aromatic Substitution (EAS). The electrophile (
) attacks position 3. -
Yield: Typically >85% with high regiocontrol.
Note: The alternative route, nitration of 3-bromobenzonitrile, is less favorable due to the formation of isomeric mixtures (2-nitro and 6-nitro isomers) driven by the ortho/para directing bromine.
Reactivity Landscape & Chemoselectivity
The core value of this scaffold lies in its chemoselectivity . Researchers can selectively manipulate one functional group while leaving the others intact.
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. The scaffold allows independent manipulation of the halide, nitro, and nitrile groups.
Detailed Mechanisms
A. Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)
The C-Br bond is highly reactive toward oxidative addition by Pd(0) species.
-
Selectivity: The bromine reacts preferentially over the nitro and nitrile groups.
-
Protocol: Standard Suzuki conditions (
, , Dioxane/Water) yield biaryl products. -
Utility: This is the primary entry point for building kinase inhibitor scaffolds, extending the carbon skeleton at the 3-position.
B. Nucleophilic Aromatic Substitution (
)
The nitro group at position 4 is a strong electron-withdrawing group (EWG) that activates the ortho-bromine toward nucleophilic attack.
-
Leaving Group: Bromine (Br⁻) is the primary leaving group.
-
Nucleophiles: Primary and secondary amines, thiols.
-
Regioselectivity: Attack occurs at C-3 (displacing Br) rather than C-4 (displacing
), driven by the transition state stabilization provided by the ortho-nitro group.
C. Nitro Reduction (Cyclization Trigger)
Reducing the nitro group to an aniline (
-
Reagents: Iron powder/Ammonium chloride (
) or Stannous chloride ( ) are preferred to avoid reducing the nitrile or dehalogenating the bromine (if still present). -
Outcome: The resulting amine can attack adjacent electrophiles (e.g., a pendant ester introduced via Suzuki coupling) to form fused ring systems like quinazolines or indoles .
Case Study: Synthesis of IRAK4 Inhibitors
A prominent application of 3-bromo-4-nitrobenzonitrile is described in patent literature for the synthesis of tricyclic heteroaryl compounds acting as IRAK4 inhibitors (Interleukin-1 Receptor-Associated Kinase 4), which are targets for autoimmune diseases.[3]
Experimental Workflow
The following protocol synthesizes a key intermediate, Methyl 5-(5-cyano-2-nitrophenyl)nicotinate , as detailed in Patent WO2021158498A1.
Step 1: Suzuki Coupling
-
Charge: 3-Bromo-4-nitrobenzonitrile (1.0 equiv), Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (1.0 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) chloride (
, 0.05 equiv). -
Base: Potassium phosphate tribasic (
, 3.0 equiv). -
Solvent: THF/Water (5:1 ratio).
-
Conditions: Heat at 90°C for 5 hours under inert atmosphere (
). -
Workup: Cool, extract with ethyl acetate, wash with brine, dry over
, and concentrate. -
Result: The bromine is replaced by the nicotinate moiety, retaining the nitro and cyano groups for subsequent cyclization.
Step 2: Reductive Cyclization (Theoretical Extension) Following the coupling, the nitro group is reduced to an amine. This amine then undergoes intramolecular nucleophilic attack on the adjacent ester (from the nicotinate) to close the third ring, forming a tricyclic core (e.g., pyrido[3,2-b]indole derivatives).
Handling & Safety Information
-
Hazards: Classified as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[4] Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Storage: Store in a cool, dry place under inert gas. The compound is stable but should be kept away from strong oxidizing agents and strong bases.
-
PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is mandatory. Use in a fume hood to avoid inhalation of dust.[4]
References
-
PubChem. (n.d.).[2] 3-Bromo-4-nitrobenzonitrile Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Baloglu, E., et al. (2021).[5] Tricyclic Heteroaryl Compounds Useful as IRAK4 Inhibitors. World Intellectual Property Organization Patent WO2021158498A1. Retrieved from
Sources
- 1. 3-Bromo-4-nitrobenzonitrile | C7H3BrN2O2 | CID 18413216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-nitrobenzonitrile | C7H3BrN2O2 | CID 18413216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors - Google Patents [patents.google.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. quora.com [quora.com]
